molecular formula C13H19FN4 B7098404 N-cyclobutyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-amine

N-cyclobutyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-amine

Cat. No.: B7098404
M. Wt: 250.32 g/mol
InChI Key: GWDZEDDFAURDDJ-UHFFFAOYSA-N
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Description

N-cyclobutyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-amine is a synthetic organic compound that belongs to the class of azetidines

Properties

IUPAC Name

N-cyclobutyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN4/c1-2-11-12(14)13(16-8-15-11)18-6-10(7-18)17-9-4-3-5-9/h8-10,17H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDZEDDFAURDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CC(C2)NC3CCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-amine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the pyrimidine moiety and the cyclobutyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N-cyclobutyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclobutyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclobutyl-1-(6-methyl-5-fluoropyrimidin-4-yl)azetidin-3-amine
  • N-cyclobutyl-1-(6-ethyl-5-chloropyrimidin-4-yl)azetidin-3-amine
  • N-cyclobutyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-amine

Uniqueness

N-cyclobutyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)azetidin-3-amine is unique due to its specific combination of functional groups and structural features. The presence of the cyclobutyl group and the fluorinated pyrimidine ring imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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